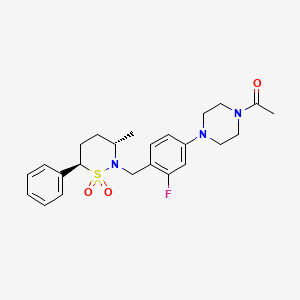

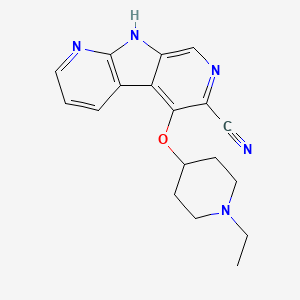

GNE-3500

説明

GNE-3500 is a Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγ) Inverse Agonist. Retinoic acid receptor-related orphan receptor C (RORc, RORγ, or NR1F3) is a nuclear receptor that plays a major role in the production of interleukin (IL)-17. Considerable efforts have been directed toward the discovery of selective RORc inverse agonists as potential treatments of inflammatory diseases such as psoriasis and rheumatoid arthritis. This compound possessed favorable RORc cellular potency with 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over 25 additional nuclear receptors in a cell assay panel. The favorable potency, selectivity, in vitro ADME properties, in vivo PK, and dose-dependent inhibition of IL-17 in a PK/PD model support the evaluation of GNE3500 in preclinical studies (J. Med. Chem., 2015, 58 (13), pp 5308–5322)

科学的研究の応用

レチノイン酸受容体関連オーファン受容体C (RORcまたはRORγ) 逆アゴニスト

GNE-3500は、強力で選択的で経口バイオアベイラビリティの高いレチノイン酸受容体関連オーファン受容体C (RORcまたはRORγ) 逆アゴニストとして同定されています . これは、this compoundがRORγに結合してその活性を低下させることができることを意味します。RORγは、免疫応答の調節、特に免疫系に不可欠なT細胞の分化において重要な役割を果たす核内受容体です。そのため、this compoundは、免疫系が誤って自分の細胞を攻撃する自己免疫疾患の治療に使用できる可能性があります。

作用機序

Target of Action

The primary target of GNE-3500 is the Retinoic Acid Receptor-Related Orphan Receptor C (RORc, RORγ or NR1F3) . This receptor plays a significant role in the production of interleukin (IL)-17 , a cytokine that is involved in inflammatory responses and autoimmune diseases.

Mode of Action

This compound acts as an inverse agonist for the Retinoic Acid Receptor-Related Orphan Receptor C . It binds to this receptor and inhibits its activity, thereby reducing the production of IL-17 . The compound exhibits a potent and highly selective profile for RORc, with 75-fold selectivity over other ROR family members and more than 200-fold selectivity over 25 additional nuclear receptors .

Biochemical Pathways

The action of this compound affects the biochemical pathway involving the production of IL-17 . By inhibiting the activity of RORc, this compound reduces the production of this cytokine, which can help to alleviate inflammatory responses and symptoms of autoimmune diseases .

Pharmacokinetics

This compound exhibits good pharmacokinetic characteristics . It is orally bioavailable, meaning it can be effectively absorbed from the gastrointestinal tract into the bloodstream . The compound also demonstrates good metabolic stability in both humans and rats , which is important for ensuring its efficacy and duration of action.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of IL-17 production . This can lead to a decrease in inflammatory responses and potentially alleviate symptoms of autoimmune diseases such as psoriasis and rheumatoid arthritis .

特性

IUPAC Name |

1-[4-[3-fluoro-4-[[(3S,6R)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O3S/c1-18-8-11-24(20-6-4-3-5-7-20)32(30,31)28(18)17-21-9-10-22(16-23(21)25)27-14-12-26(13-15-27)19(2)29/h3-7,9-10,16,18,24H,8,11-15,17H2,1-2H3/t18-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCIIQPUMOJJOF-MHECFPHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

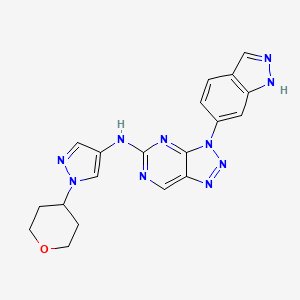

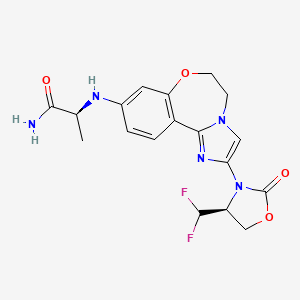

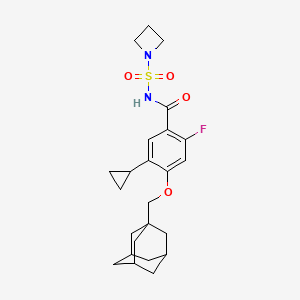

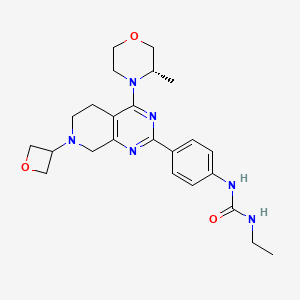

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of GNE-3500 and how does it impact inflammatory processes?

A1: this compound acts as a selective inverse agonist of the Retinoic acid receptor-related orphan receptor C (RORc), also known as RORγ or NR1F3 []. RORc is a nuclear receptor crucial for the production of interleukin-17 (IL-17), a key cytokine involved in inflammatory responses []. By inhibiting RORc activity, this compound effectively reduces IL-17 production, thus dampening the inflammatory cascade.

Q2: What preclinical data supports the further investigation of this compound as a potential therapeutic?

A3: Preclinical studies demonstrate that this compound exhibits favorable in vitro ADME (absorption, distribution, metabolism, excretion) properties and promising in vivo pharmacokinetic (PK) profiles []. Furthermore, the compound demonstrates dose-dependent inhibition of IL-17 in a PK/PD model []. These findings, coupled with its potent and selective RORc inverse agonism, provide a strong rationale for further evaluation of this compound in preclinical models of inflammatory diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)

![(2s)-2-({2-[1-(Propan-2-Yl)-1h-1,2,4-Triazol-5-Yl]-5,6-Dihydroimidazo[1,2-D][1,4]benzoxazepin-9-Yl}oxy)propanamide](/img/structure/B607616.png)

![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)

![(R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B607622.png)